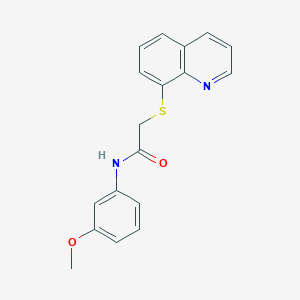
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation.
Mechanism of Action
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to increase energy expenditure and promote weight loss in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in obese mice. Additionally, 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to increase brown adipose tissue activity, which plays a role in thermogenesis and energy expenditure.
Advantages and Limitations for Lab Experiments
The use of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine in scientific research has several advantages. It is a highly selective β3-adrenergic receptor agonist, which allows for specific activation of this receptor. Additionally, 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been shown to be effective in promoting weight loss and improving metabolic function in animal models. However, there are also limitations to the use of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine in lab experiments. It has been shown to have species-specific effects, meaning that its effects may differ between animal models and humans. Additionally, the long-term effects of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine on human health are not yet fully understood.
Future Directions
There are several future directions for research on 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine. One area of interest is the potential use of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine in the treatment of obesity and metabolic disorders in humans. Additionally, further research is needed to fully understand the long-term effects of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine on human health. Finally, there is interest in developing more selective and potent β3-adrenergic receptor agonists that could have greater therapeutic potential.
Synthesis Methods
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine can be synthesized using a multi-step process involving the reaction of 4-chloro-2,6-dimethylphenol with diethylamine, followed by reaction with 1-pentanone and purification by column chromatography. The synthesis of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been described in detail in scientific literature.
Scientific Research Applications
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethyl-1-pentanamine has been extensively used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor activation. It has been shown to increase energy expenditure and promote weight loss in animal models. It has also been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
properties
IUPAC Name |
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO/c1-5-19(6-2)10-8-7-9-11-20-17-14(3)12-16(18)13-15(17)4/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGWEGKZKFOHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=C(C=C(C=C1C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5171859.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propylcarbamate](/img/structure/B5171860.png)
![5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5171862.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5171863.png)
![N-(2-fluorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5171867.png)
![2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5171883.png)
![(4-{2,2-bis[1-(4-methylphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5171887.png)
![2-chloro-5-(5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5171895.png)

![4,4'-thiobis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B5171931.png)
![4-[(3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acryloyl)amino]benzamide](/img/structure/B5171939.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5171946.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5171948.png)